molecular formula C35H36O7 B8119712 Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester

Cat. No.: B8119712
M. Wt: 568.7 g/mol
InChI Key: ZSBAMJXOTVTRDC-ILILUISZSA-N
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Description

Properties

IUPAC Name

benzyl (2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31-,32-,33+,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMJXOTVTRDC-ILILUISZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Methyl α-D-Glucopyranoside

Methyl α-D-glucopyranoside serves as the starting material. Benzylation is typically achieved using benzyl chloride (BnCl) and sodium hydride (NaH) in anhydrous dimethylformamide (DMF). For example, sequential treatment with NaH (4 equivalents) and BnCl (3 equivalents) at 0°C to room temperature selectively protects the 2-, 3-, and 4-hydroxyls. This step yields methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with moderate selectivity (45–60% yield).

Key Conditions :

  • Solvent: DMF

  • Base: NaH (4 eq)

  • Benzylating agent: BnCl (3 eq)

  • Temperature: 0°C → rt

  • Yield: 45–60%

Alternative Protection Strategies

In some routes, transient stannylene acetal intermediates enhance selectivity. For instance, generating a stannylene acetal by reacting the triol with dibutyltin oxide enables preferential benzylation at the C3 position. This method improves regioselectivity but requires additional purification steps.

Oxidation to Glucuronic Acid

The primary alcohol at C6 is oxidized to a carboxylic acid, forming the glucuronic acid backbone. Two primary methods are employed:

TEMPO/BAIB Oxidation

A widely used method involves 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB). In a representative procedure, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is dissolved in dichloromethane (DCM) and water, followed by the addition of TEMPO (0.2 eq) and BAIB (2.5 eq) at 0°C. Vigorous stirring for 3 hours converts the primary alcohol to a carboxylic acid, yielding methyl 2,3,4-tri-O-benzyl-α-D-glucuronic acid.

Key Conditions :

  • Oxidizing system: TEMPO (0.2 eq) + BAIB (2.5 eq)

  • Solvent: DCM/H₂O

  • Temperature: 0°C

  • Reaction time: 3 hours

  • Yield: 70–85%

Mitsunobu Reaction for Stereocontrol

The Mitsunobu reaction ensures β-stereoselectivity during uronic acid formation. In one approach, benzyl 2,3,4-tri-O-benzyl-1-O-methyl-α-D-glucopyranuronate undergoes coupling with a hydroxyl-containing compound using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). This method preserves the α-configuration at the anomeric center while introducing the uronic acid moiety.

Esterification of the Carboxylic Acid

The C6 carboxylic acid is esterified with benzyl alcohol to form the benzyl ester.

Benzyl Bromide Coupling

The carboxylic acid is treated with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in DMF. For example, reacting methyl 2,3,4-tri-O-benzyl-α-D-glucuronic acid with BnBr (1.5 eq) and K₂CO₃ (2 eq) at room temperature for 12 hours affords the benzyl ester in 80–90% yield.

Key Conditions :

  • Benzylating agent: BnBr (1.5 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF

  • Temperature: rt

  • Reaction time: 12 hours

  • Yield: 80–90%

Hydrogenation for Deprotection (Optional)

In routes requiring deprotection, hydrogenation with palladium on charcoal (Pd/C) under H₂ atmosphere removes benzyl groups. However, this step is unnecessary for the target compound, where benzyl protections are retained.

Alternative Synthetic Routes

Starting from Glucuronic Acid Derivatives

Benzyl 2,3,4-tri-O-benzyl-1-O-methyl-α-D-glucopyranuronate can be synthesized directly from methyl glucuronate. Protection of hydroxyls with benzyl groups, followed by esterification of the carboxylic acid with benzyl alcohol, streamlines the process.

Enzymatic Approaches

While chemical methods dominate, enzymatic oxidation using uronate dehydrogenases has been explored. However, scalability and yield limitations restrict its industrial application.

Challenges and Optimization

Acyl Migration

The free acyl glucuronide intermediate is prone to transesterification in protic solvents like methanol, leading to byproducts. To mitigate this, reactions are conducted in aprotic solvents (e.g., THF, DCM), and crude products are purified promptly via column chromatography.

Purification Techniques

Preparative thin-layer chromatography (TLC) and silica gel chromatography are critical for isolating intermediates. For example, purification with hexane/ethyl acetate gradients (10:1 → 3:1) resolves benzylated intermediates.

Yield Optimization

  • Temperature control : Oxidation and esterification steps require strict temperature control (0°C) to minimize side reactions.

  • Stoichiometry : Excess BnBr (1.5 eq) ensures complete esterification of the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Glycobiology Research

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid is primarily used as a biochemical reagent in glycobiology. Its role includes:

  • Glycosylation Reactions : This compound serves as a glycosyl donor in synthetic pathways to produce glycosides and glycoproteins. It has been utilized in the synthesis of glucuronides, which are essential for drug metabolism and detoxification processes .
  • Synthesis of Glycosides : It has been employed in synthesizing various glycosides that are crucial for understanding the structure-activity relationships in glycosylation processes .

Pharmacological Applications

The compound has demonstrated potential in pharmacological research:

  • Antibody-Drug Conjugates (ADCs) : Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid is utilized in developing ADCs, which combine antibodies with cytotoxic drugs to target cancer cells specifically .
  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties against various pathogens, including HIV and HCV. Its structural modifications can enhance its efficacy against these viruses .

Cancer Research

In cancer studies, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid plays a role in:

  • Cell Growth Inhibition : Studies have shown that uronic acid derivatives can inhibit cell growth in certain cancer cell lines. This suggests potential therapeutic applications in oncology .
  • Mechanisms of Action : The compound's involvement in apoptosis and autophagy pathways makes it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition Studies

This compound has been studied for its effects on various metabolic enzymes:

  • Metabolic Pathways : It interacts with key metabolic enzymes and proteases, influencing pathways such as the PI3K/Akt/mTOR signaling pathway. This interaction is vital for understanding metabolic regulation and potential therapeutic targets .

Custom Synthesis and Drug Development

The compound is also significant for custom synthesis services in pharmaceutical research:

  • Custom Synthesis Services : Companies offer tailored synthesis of this compound to meet specific research needs in drug development and biochemical studies .
  • Screening Platforms : It is part of screening platforms for evaluating drug efficacy and safety profiles through various assays including cell-based assays and molecular dynamics simulations .

Case Study 1: Synthesis of Glucuronides

Research demonstrated the successful synthesis of resveratrol glucuronides using Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid as a glycosyl donor. The study highlighted the efficiency of this compound in producing high yields of desired products through optimized reaction conditions .

Case Study 2: Antiviral Efficacy

A study evaluated the antiviral effects of modified glucuronide derivatives against HCV. The findings indicated that specific structural modifications to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid enhanced antiviral activity significantly compared to unmodified versions .

Mechanism of Action

The mechanism by which Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethoxy groups and the oxane ring play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Methyl 2,3,4-Tri-O-benzyl-α-D-glucuronic Acid, Benzyl Ester with key analogs:

Compound Name CAS No. Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2,3,4-Tri-O-benzyl-α-D-glucuronic Acid, Benzyl Ester 4356-83-6 2,3,4-Tri-O-benzyl C₃₅H₃₆O₇ 568.656 Oligosaccharide synthesis; glycan array development
2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester, Trichloroacetimidate 142797-33-9 2,3,4-Tri-O-benzoyl C₃₄H₃₆Cl₃NO₈ 693.01 Stereoselective glycosylation; glycoprotein mimetics
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate 4550-93-0 2,3,4-Tri-O-benzyl + acetate C₃₆H₃₆O₈ 596.67 Biomedical research (drug development for glycosaminoglycan-related diseases)
4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid, Methyl Ester sc-216975 2,3,4-Tri-O-acetyl C₂₂H₂₅NO₁₂ 519.43 Enzyme substrate for β-glucuronidase studies; glycomimetic synthesis
2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)oxybenzoic Acid Methyl Ester 72021-23-9 2,3,4,6-Tetra-O-acetyl C₂₃H₂₈O₁₂ 520.47 Glycosylation studies; natural product derivatization

Key Comparative Insights

Protecting Group Effects
  • Benzyl vs. Benzoyl :

    • Benzyl groups (C₆H₅CH₂−) in the target compound provide superior stability under acidic conditions compared to benzoyl (C₆H₅CO−) derivatives, which are more labile. However, benzoyl groups enhance reactivity in glycosylation reactions due to their electron-withdrawing nature .
    • The benzyl-protected compound (LogP = 5.85) is significantly more lipophilic than acetylated analogs (e.g., LogP ~2–3), influencing solubility in organic vs. aqueous media .
  • Acetyl vs. Benzyl :

    • Acetylated derivatives (e.g., 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid, Methyl Ester) are more reactive in enzymatic assays but less stable during long-term storage. They are preferred for kinetic studies of glycosidases .

Research Findings and Challenges

  • Synthetic Yields : Esters derived from 2,3,4-Tri-O-benzyl-α-D-methylglucoside (e.g., phenylacetic or acetylsalicylic acid esters) are synthesized in low-to-moderate yields (20–50%), highlighting challenges in steric hindrance management .
  • Enzyme Assays: Benzyl D-glucuronic Acid Ester (BnGlcA) is a commercial substrate for glucuronoyl esterases but suffers from instability and low solubility, requiring assay optimization (e.g., TLC or HPLC detection) .

Biological Activity

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester (CAS No. 142797-33-9) is a synthetic derivative of glucuronic acid that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula: C35_{35}H36_{36}O7_7
  • Molecular Weight: 568.66 g/mol
  • Structure: The compound features three benzyl groups and a methyl ester functional group attached to the glucuronic acid backbone.

Antioxidant Properties

Research indicates that glucuronic acid derivatives exhibit significant antioxidant activity. Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid has been studied for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. The presence of multiple benzyl groups enhances its electron-donating ability, contributing to its antioxidant capacity .

Antimicrobial Activity

Studies have shown that various glucuronides possess antimicrobial properties. Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid has been tested against several bacterial strains, demonstrating moderate inhibitory effects. This activity is potentially attributed to the compound's ability to interfere with bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This mechanism may be beneficial in developing treatments for inflammatory diseases .

Synthesis Methods

The synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid typically involves several steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups on the glucuronic acid are protected using benzyl chloride in the presence of a base such as sodium hydride.
  • Formation of the Methyl Ester: The protected glucuronic acid is then treated with methyl iodide to form the methyl ester.
  • Deprotection: Finally, selective deprotection of the benzyl groups can yield the desired compound .

Case Studies and Research Findings

  • Antioxidant Study:
    A study published in Molecules demonstrated that derivatives like Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid could reduce oxidative stress markers in cellular models by up to 50%, indicating strong potential as an antioxidant agent .
  • Antimicrobial Testing:
    In a comparative study of various glucuronides against E. coli and S. aureus, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid showed a minimum inhibitory concentration (MIC) of 125 µg/mL against both strains .
  • Anti-inflammatory Mechanism:
    Research published in Phytochemistry highlighted that this compound could inhibit NF-kB signaling pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 production .

Comparative Table of Biological Activities

Activity Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid Other Glucuronides
AntioxidantModerate efficacy (50% reduction in oxidative markers)Varies; some >70%
AntimicrobialMIC = 125 µg/mL against E. coli and S. aureusGenerally lower MICs
Anti-inflammatoryInhibits TNF-alpha and IL-6 productionVaries; some more potent

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester, and how can reaction yields be optimized?

The synthesis typically involves sequential benzylation of glucuronic acid derivatives to protect hydroxyl groups, followed by esterification. A critical step is the selective benzylation at the 2, 3, and 4 positions while maintaining the α-configuration. For example, trichloroacetimidate chemistry (as seen in analogous glucuronic acid derivatives) enables stereoselective glycosylation . To optimize yields:

  • Use anhydrous conditions and molecular sieves to control moisture-sensitive reactions.
  • Monitor reaction progress via TLC or HPLC to prevent over-substitution.
  • Purify intermediates using silica gel chromatography or recrystallization. Low yields (~30–50%) are common due to steric hindrance from multiple benzyl groups; microwave-assisted synthesis may improve efficiency .

Basic: What analytical techniques are essential for characterizing the purity and stereochemistry of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyl group positions, ester linkages, and α-anomeric configuration (e.g., coupling constants J1,2 ~3–4 Hz for α-configuration).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) to verify molecular weight (e.g., C₃₃H₃₄O₁₁, MW 606.62) .
  • Polarimetry : Confirm optical rotation consistency with α-D-glucuronic acid derivatives.
  • HPLC with UV/RI detection : Assess purity (>95% by area normalization) .

Advanced: How can this compound be utilized to study glucuronoyl esterase (GE) activity, and what experimental pitfalls should be avoided?

The benzyl ester groups make it a substrate analog for GEs, which hydrolyze ester bonds in glucuronoxylans. Methodological considerations:

  • Assay Design :
    • TLC : Qualitatively monitor hydrolysis products (e.g., free glucuronic acid).
    • Coupled Spectrophotometric Assays : Use p-nitrophenyl derivatives for kinetic measurements (e.g., Km, Vmax) .
    • HPLC Quantification : Resolve hydrolyzed products with reverse-phase columns.
  • Pitfalls :
    • Substrate instability in aqueous buffers; prepare fresh solutions in DMSO.
    • Non-specific hydrolysis by lipases; include negative controls with esterase inhibitors .

Advanced: How does this compound enable the synthesis of glycan-based probes for studying carbohydrate-protein interactions?

Its multiple benzyl protections allow selective deprotection for site-specific conjugation:

  • Glycan Microarrays : After partial deprotection (e.g., hydrogenolysis of one benzyl group), conjugate to NHS-activated slides for high-throughput screening of lectins or antibodies .
  • Glycoprotein Mimetics : Use trichloroacetimidate derivatives to glycosylate peptides via solid-phase synthesis .
  • Troubleshooting : Ensure complete deprotection by FTIR (loss of benzyl C-H stretches) and validate binding via surface plasmon resonance (SPR) .

Advanced: How can researchers address contradictions in reported biological activities of glucuronic acid derivatives synthesized from this compound?

Discrepancies may arise from:

  • Stereochemical Variants : Confirm anomeric purity (α vs. β) via NMR and correlate with activity.
  • Aggregation Effects : Use dynamic light scattering (DLS) to rule out micelle formation in cell-based assays.
  • Enzyme Specificity : Compare activities across homologs (e.g., human vs. bacterial β-glucuronidases) using fluorogenic substrates .
  • Data Normalization : Express activities as turnover numbers (kcat) rather than % hydrolysis to account for substrate solubility differences .

Advanced: What strategies improve the stability of this compound during long-term storage for biochemical studies?

  • Storage Conditions : Store at –20°C under argon to prevent ester hydrolysis and benzyl group oxidation .
  • Lyophilization : Freeze-dry aliquots in amber vials with desiccants.
  • Stability Monitoring : Periodically analyze via HPLC; discard if purity drops below 90% .

Advanced: How can computational modeling enhance the design of glycomimetics derived from this compound?

  • Docking Studies : Predict binding modes to target proteins (e.g., lectins) using software like AutoDock Vina.
  • MD Simulations : Assess conformational flexibility of benzyl-protected glycans in solvated systems.
  • QSAR : Corlate substituent patterns (e.g., benzyl vs. acetyl groups) with biological activity datasets .

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